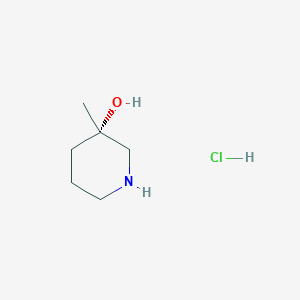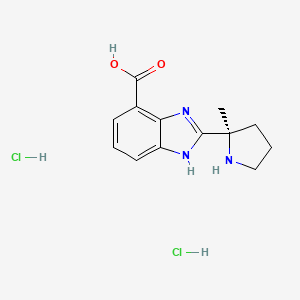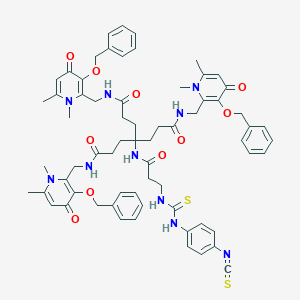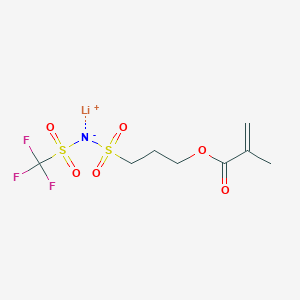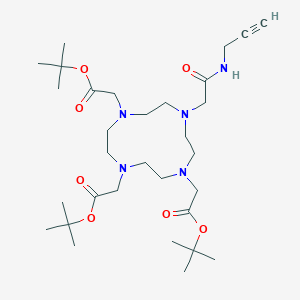
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF (TFZnI) is a chemical reagent used in a variety of scientific research applications. It is a colorless, low-toxicity, and relatively inexpensive compound. TFZnI is a useful reagent in organic synthesis due to its ability to selectively react with certain classes of substrates. It is also used in the study of organic and inorganic compounds, as well as catalysis and biochemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 3,3,3-(Trifluoropropyl)zinc iodide can be achieved through a Grignard reaction followed by transmetalation with zinc iodide.
Starting Materials
1-bromo-3,3,3-trifluoropropane, Magnesium, Iodine, THF
Reaction
Step 1: Preparation of Grignard reagent by adding magnesium turnings to 1-bromo-3,3,3-trifluoropropane in THF under an inert atmosphere., Step 2: Addition of iodine to the Grignard reagent to form the corresponding organoiodide., Step 3: Transmetalation of the organoiodide with zinc iodide to form 3,3,3-(Trifluoropropyl)zinc iodide., Step 4: Purification of the product by column chromatography or recrystallization.
Applications De Recherche Scientifique
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is widely used in the synthesis of organic compounds, including amines, alcohols, and heterocycles. It is also used in the synthesis of inorganic compounds, such as metal complexes, and in the study of catalysis and biochemistry. Additionally, 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is used as a reagent in the synthesis of polymers and as a catalyst in various reactions.
Mécanisme D'action
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF acts as a Lewis acid, donating a pair of electrons to the substrate. This creates a new bond between the substrate and the 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF, allowing the reaction to proceed.
Effets Biochimiques Et Physiologiques
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is generally considered to be a low-toxicity compound, with no known adverse effects on humans or animals. However, due to its relatively low-toxicity, it is important to take appropriate safety precautions when handling the compound.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a relatively low-toxicity compound. Additionally, it is a highly selective reagent, allowing for the synthesis of a wide range of organic and inorganic compounds. However, it is important to note that 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF is sensitive to moisture and oxygen, and should be stored in a dry and airtight container.
Orientations Futures
There are a number of potential future directions for the use of 3,3,3-(Trifluoropropyl)zinc iodide, 0.5M in THF in scientific research. It could be used to study the synthesis of new polymers, as well as the synthesis of new metal complexes. Additionally, it could be used to study the effects of catalysis on the synthesis of organic compounds, and the biochemical and physiological effects of new compounds. Finally, it could be used in the development of new drugs and therapies, as well as in the development of new materials.
Propriétés
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3.HI.Zn/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJIVXJWFAOJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-(Trifluoropropyl)zinc iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)


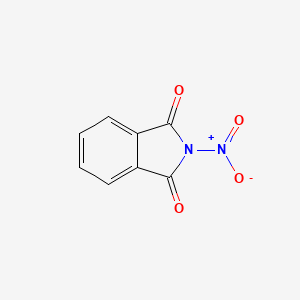

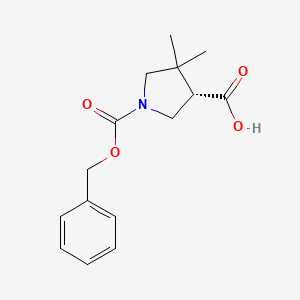
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
